1-Methyl-4-(1-phenyl-ethyl)-piperazine is a chemical compound with the molecular formula and a molecular weight of 220.32 g/mol. This compound belongs to the class of piperazines, which are characterized by a piperazine ring structure that contains two nitrogen atoms. It is often studied for its potential pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.
1-Methyl-4-(1-phenyl-ethyl)-piperazine is classified under organic compounds and specifically falls within the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its derivatives are often explored for their biological activities, including potential applications in treating psychiatric disorders.
The synthesis of 1-Methyl-4-(1-phenyl-ethyl)-piperazine typically involves several steps:
The synthesis process requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. High-performance liquid chromatography is often utilized for monitoring the reaction progress and confirming product identity.
Key structural data includes:
1-Methyl-4-(1-phenyl-ethyl)-piperazine can undergo various chemical reactions typical for piperazine derivatives, including:
Reactions are typically conducted under controlled conditions to optimize yields and minimize byproducts. Solvents like dichloromethane or ethyl acetate are often used for extraction processes post-reaction.
Relevant data regarding melting point, boiling point, and other physical constants can be obtained from databases such as PubChem .
1-Methyl-4-(1-phenyl-ethyl)-piperazine has potential applications in:
Research continues into its derivatives for various therapeutic applications, including potential roles in treating anxiety and depression .
Buchwald-Hartwig amination serves as a cornerstone methodology for constructing C–N bonds in piperazine derivatives. This palladium-catalyzed cross-coupling enables the direct arylation of piperazine scaffolds using aryl halide precursors. For synthesizing 1-methyl-4-(1-phenylethyl)piperazine, researchers employ catalytic systems comprising palladium(II) acetate with phosphine ligands (e.g., BINAP, XPhos) to couple 1-methylpiperazine with α-methylbenzyl halides. Optimized conditions typically utilize toluene as solvent at 80–100°C with cesium carbonate base, achieving yields exceeding 75% [8]. The Ullmann-Goldberg variant, employing copper(I) iodide with trans-N,N′-dimethylcyclohexane-1,2-diamine as ligand in dimethyl sulfoxide, provides a lower-cost alternative, particularly effective for electron-deficient aryl halides. Recent advances include high-throughput screening in 96-well plates to rapidly optimize ligand/base/solvent combinations, significantly accelerating reaction optimization [9].
Table 1: Catalytic Systems for C–N Coupling in Piperazine Synthesis
Catalytic System | Ligand | Base | Solvent | Yield Range |
---|---|---|---|---|
Palladium(II) acetate | BINAP | Cesium carbonate | Toluene | 75–92% |
Palladium(II) acetate | XPhos | Potassium tert-butoxide | 1,4-Dioxane | 68–85% |
Copper(I) iodide | N,N′-Dimethylethylenediamine | Potassium phosphate | Dimethyl sulfoxide | 60–78% |
Reductive amination offers a versatile route to N-alkylated piperazines by condensing carbonyl compounds with amines followed by reduction. For 1-methyl-4-(1-phenylethyl)piperazine, 1-methylpiperazine reacts with acetophenone under titanium(IV) isopropoxide catalysis to form the iminium intermediate, subsequently reduced by sodium borohydride or sodium cyanoborohydride. This method efficiently installs the chiral 1-phenylethyl moiety while accommodating diverse functional groups. Critical parameters include pH control (optimized at pH 5–7 using acetic acid buffers) and solvent selection, where methanol or tetrahydrofuran typically affords superior yields (70–88%) compared to aprotic solvents [4] [8]. Recent innovations utilize immobilized borohydride reagents on polymer supports to simplify purification and improve stereochemical outcomes.
Chiral variants of 1-methyl-4-(1-phenylethyl)piperazine require stereoselective synthesis. Intramolecular hydroamination of aminoalkenes using gold(I) or lanthanide catalysts enables enantioselective cyclization, constructing the piperazine ring with concomitant generation of stereocenters. Chiral ligands such as (R)-3,3′-Bis(triisopropylsilyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate facilitate enantiomeric excess values >90% for trans-disubstituted piperazines. Kinetic resolution using n-butyllithium/(+)-sparteine complexes further enriches enantiopurity by selectively deprotonating one enantiomer, enabling subsequent functionalization or separation [7]. This approach provides access to both (R)- and (S)-configured derivatives essential for structure-activity relationship studies targeting neurological receptors.
Photoredox catalysis in continuous-flow reactors enables efficient decarboxylative annulation for piperazine synthesis. This strategy employs α-amino acids as radical precursors, which undergo oxidative decarboxylation via iridium-based photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under blue LED irradiation. The resultant α-amino radicals then cyclize with N-allyl aniline derivatives to form piperazine cores. Flow reactors enhance photon penetration and temperature control, reducing reaction times from hours to minutes while improving yields by 15–30% compared to batch systems [7]. For 1-methyl-4-(1-phenylethyl)piperazine, flow conditions using 4CzIPN organophotocatalyst achieve near-quantitative conversion at residence times under 10 minutes, demonstrating superior scalability and energy efficiency.
Solvent-free mechanochemical synthesis represents a major advancement in sustainable piperazine production. Ball-milling 1-methylpiperazine with 1-phenylethyl bromide in the presence of potassium carbonate yields the target compound within 30 minutes without solvent input, achieving >95% conversion. Catalyst recycling systems focus on magnetically retrievable nanoparticles, where palladium immobilized on silica-coated iron oxide (Pd@SiO₂@Fe₃O₄) maintains consistent activity over eight catalytic cycles in Buchwald-Hartwig reactions, reducing metal leaching to <0.5 ppm per run [4] [9]. Additional green metrics include:
Table 2: Green Chemistry Metrics for Piperazine Synthesis
Method | E-factor | Process Mass Intensity | Catalyst Loading | Reaction Time |
---|---|---|---|---|
Solvent-Free Mechanochemistry | 0.8 | 1.6 | Not applicable | 30 minutes |
Palladium Recyclable Catalyst | 3.2 | 5.7 | 0.5 mol% per cycle | 2 hours |
Traditional Solution-Phase | 12.5 | 28.3 | 2.0 mol% (single use) | 12 hours |
Separation of 1-methyl-4-(1-phenylethyl)piperazine from regioisomers and catalytic residues employs orthogonal chromatographic methods. Medium-pressure liquid chromatography with amino-functionalized silica gel resolves N-alkylation isomers using hexane/ethyl acetate gradients, while ion-exchange resins remove palladium impurities to <10 ppm. For diastereomeric mixtures, chiral stationary phases based on amylose tris(3,5-dimethylphenylcarbamate) provide baseline separation of enantiomers in analytical quantities [4] [9]. Industrial-scale purification utilizes pH-dependent extraction, where hydrochloride salt formation at pH 2–3 selectively precipitates the target compound from unreacted starting materials and neutral byproducts. Crystallization optimization via anti-solvent addition (tert-butyl methyl ether) enhances purity to >99.5% with 85% recovery, critical for pharmaceutical applications requiring stringent impurity control.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4